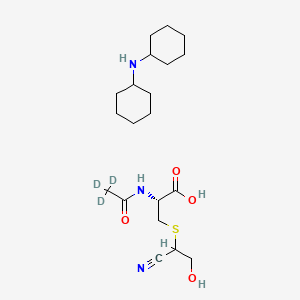

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt

Description

Properties

IUPAC Name |

(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWZVNHASHNRAX-IJTRFPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Mechanisms

The synthesis begins with L-cysteine as the starting material, which undergoes sequential modifications:

-

Thioether Formation :

Cysteine reacts with 1-cyano-2-hydroxyethyl chloride in a nucleophilic substitution reaction. The thiol group (-SH) of cysteine attacks the electrophilic carbon adjacent to the cyano group, forming a thioether bond. This step typically occurs in an alkaline aqueous medium (pH 8–9) at 25–30°C to enhance nucleophilicity. -

Deuterated Acetylation :

The amine group of the intermediate is acetylated using deuterium-labeled acetic anhydride (Ac₂O-d₆) . This step replaces three hydrogen atoms in the acetyl group with deuterium, creating the N-(Acetyl-d3) moiety. The reaction is conducted under anhydrous conditions with a catalytic amount of pyridine to neutralize HCl byproducts. -

Salt Formation :

The free acid form is converted to its dicyclohexylamine salt to improve stability and solubility. This involves reacting the compound with dicyclohexylamine in a polar aprotic solvent like ethanol or acetone. The salt precipitates upon cooling and is isolated via filtration.

Purification Techniques

Purification ensures the removal of unreacted starting materials, byproducts, and solvents. The following methods are employed:

Crystallization

The dicyclohexylamine salt is purified via recrystallization from ethanol or acetone. Slow cooling induces crystallization, yielding needle-like crystals. This step enhances purity by excluding soluble impurities.

Chromatography

High-Performance Liquid Chromatography (HPLC) is used for final purification, particularly for research-grade material. A reverse-phase C18 column with a water-acetonitrile gradient (5–95% acetonitrile over 30 minutes) effectively separates the target compound from contaminants.

Solubility Considerations

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| DMSO | 10–15 |

| Ethanol | 5–10 |

| Acetone | 2–5 |

Data sourced from solubility studies conducted by GlpBio.

Characterization and Analysis

Post-synthesis characterization confirms structural integrity and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₂₀H₃₂D₃N₃O₄S) with a measured m/z of 416.59 (calc. 416.59).

High-Performance Liquid Chromatography (HPLC)

A purity of >95% is confirmed using a UV detector (λ = 254 nm) and a retention time of 12.5 minutes under standardized conditions.

Quality Control and Stability

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt is utilized in biochemical studies focusing on cysteine metabolism and its derivatives. Its stable isotope labeling (deuterium) allows for precise tracking in metabolic studies, facilitating the understanding of cysteine's role in various biological processes.

2. Proteomics

The compound serves as a biochemical tool in proteomics research. It is employed to study protein interactions and modifications, particularly those involving cysteine residues. By modifying proteins with this compound, researchers can analyze the effects of cysteine modifications on protein function and stability.

3. Metabolite Studies

Research has identified this compound as a metabolite formed from the metabolism of acrylonitrile, a known toxic compound. Studies indicate that it can be isolated from biological samples, such as urine from animals exposed to acrylonitrile, providing insights into detoxification pathways and potential biomarkers for exposure assessment .

Case Studies

Pharmacological Applications

1. Cysteine Protease Inhibition

The compound's structure suggests potential applications in developing inhibitors for cysteine proteases, which are enzymes implicated in various diseases, including cancer and inflammation. By modifying the compound or using it as a lead structure, researchers aim to create effective therapeutic agents .

2. Antioxidant Properties

Cysteine derivatives are known for their antioxidant properties. N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine may exhibit similar effects, making it a candidate for further research into its use as an antioxidant in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves its interaction with cellular proteins and enzymes. It acts as a metabolite of acrylonitrile, undergoing further metabolic transformations in the body. The molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases .

Comparison with Similar Compounds

Commercial Availability

- Suppliers: Toronto Research Chemicals (TRC), Santa Cruz Biotechnology, and Shanghai Anpel .

- Pricing : ~$3,400/5 mg for the target compound, reflecting its niche deuterated synthesis .

Biological Activity

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt, a stable isotope-labeled compound, is a derivative of cysteine that has garnered attention for its potential applications in metabolic studies and drug development. This article explores its biological activity, focusing on its metabolic pathways, pharmacokinetics, and interactions with biological systems.

- Molecular Formula : CHDNOS

- Molecular Weight : 416.59 g/mol

- CAS Number : 1356017-48-5

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

Biological Activity Overview

This compound is primarily studied for its role as a metabolite of acrylonitrile (ACN), a compound known for its toxicological effects. The compound acts as a tracer in pharmacokinetic studies due to its deuterium labeling, allowing researchers to trace its metabolic pathways and understand absorption, distribution, metabolism, and excretion (ADME) processes.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic transformations. It is primarily processed in the liver, where it can form mercapturic acids, which are conjugates that facilitate the excretion of xenobiotics. A notable study isolated two mercapturic acids from rat urine after administration of acrylonitrile, demonstrating the compound's role in detoxification pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and elimination:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; forms mercapturic acids.

- Excretion : Eliminated via urine as conjugated metabolites.

Case Studies

- Toxicological Assessment : A study evaluated the toxic effects of acrylonitrile metabolites in rats, highlighting the formation of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) as a significant pathway for detoxification . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples post-exposure.

- Metabolic Tracing in Drug Development : In pharmacokinetic studies, this compound was used as a tracer to investigate drug interactions and metabolic pathways. Its isotopic labeling allowed for precise tracking within biological systems, enhancing the understanding of drug metabolism .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Antioxidant Properties : Similar compounds like N-acetylcysteine (NAC), which share structural features with this compound, exhibit significant antioxidant activity by increasing intracellular glutathione levels . This suggests potential protective effects against oxidative stress.

- Inflammatory Response Modulation : NAC has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of NF-κB signaling pathways . This raises questions about whether this compound might exhibit similar anti-inflammatory effects.

Q & A

Q. What is the role of dicyclohexylamine in the salt form of this compound?

The dicyclohexylamine (DCHA) acts as a counterion to stabilize the cysteine derivative by forming a non-hygroscopic salt, improving solubility in organic solvents and enhancing crystallinity for purification. This is critical for maintaining structural integrity during storage and handling in analytical workflows (e.g., NMR or LC-MS) .

Q. Why is deuterium labeling (d3) significant in this compound?

The deuterium labeling at the acetyl group (N-(Acetyl-d3)) enables precise tracking of metabolic pathways in vivo, reducing background noise in mass spectrometry (MS) by providing distinct isotopic signatures. This is particularly useful for studying glutathione conjugation pathways or oxidative stress biomarkers .

Q. How is the compound’s stereochemical configuration validated experimentally?

Chiral HPLC with polarimetric detection or X-ray crystallography confirms the L-cysteine configuration. For example, the (R)-isomer of structurally similar compounds has a defined CAS registry (1356934-09-2), highlighting the importance of stereochemical validation to avoid misinterpretation of bioactivity data .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize racemization during cysteine modification?

Racemization often occurs during nucleophilic substitution at the cysteine sulfur. To mitigate this:

Q. What analytical strategies resolve discrepancies in isotopic purity assessments?

Discrepancies arise from incomplete deuterium incorporation or exchange. Solutions include:

- High-Resolution Mass Spectrometry (HRMS): Compare observed vs. theoretical exact mass (e.g., 408.2929 for C8D6H9N O4S) to quantify isotopic purity .

- 2H-NMR: Detect deuterium distribution in the acetyl group (δ 1.8–2.1 ppm for d3-methyl) .

Q. How do researchers address hygroscopicity-related degradation during long-term storage?

- Store under inert gas (argon) with desiccants (molecular sieves) at –20°C.

- Avoid freeze-thaw cycles by aliquoting.

- Confirm stability via periodic LC-MS to detect hydrolysis byproducts (e.g., free cysteine or cyanoethyl adducts) .

Methodological Considerations

Q. What techniques are critical for characterizing the compound’s structural and functional groups?

- HRMS: Confirms molecular formula (e.g., C12H23N·C8D6H9NO4S, MW 408.6287) .

- FT-IR: Identifies S–C≡N (cyanoethyl) stretches (~2200 cm⁻¹) and acetyl C=O (~1650 cm⁻¹) .

- X-ray Crystallography: Resolves DCHA salt packing and hydrogen-bonding networks .

Q. How is the compound utilized in tracer studies for reactive metabolite identification?

- The cyanoethyl group acts as a Michael acceptor, trapping reactive electrophiles (e.g., in cytochrome P450-mediated metabolism).

- Deuterated acetyl groups enable MS/MS differentiation of endogenous vs. exogenous adducts in hepatocyte incubations .

Data Contradiction Analysis

Q. How to interpret conflicting results in metabolic stability assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.